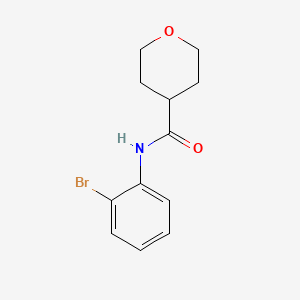

N-(2-bromophenyl)oxane-4-carboxamide

Description

N-(2-bromophenyl)oxane-4-carboxamide is a small organic molecule comprising a tetrahydropyran (oxane) ring linked via a carboxamide group to a 2-bromophenyl substituent. The oxane ring provides conformational rigidity and moderate polarity, while the bromine atom at the ortho position of the phenyl group introduces steric and electronic effects.

Properties

IUPAC Name |

N-(2-bromophenyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-2-4-11(10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUCTGKUGUWQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural features and reported activities of compounds related to N-(2-bromophenyl)oxane-4-carboxamide:

Key Comparisons

Aryl Substituent Position (Ortho vs. Para)

- N-(2-bromophenyl)oxane-4-carboxamide vs. In contrast, the para-bromine in the latter may enhance electronic effects (e.g., resonance) without significant steric interference . Ortho-substituted bromophenyl groups, as seen in (E)-3-(2-bromophenyl)acrylamide , correlate with enhanced antiproliferative activity, suggesting positional sensitivity in target engagement.

Heterocyclic Core (Oxane vs. Furan)

- Oxane (tetrahydropyran) is a saturated six-membered ring with chair conformation, improving metabolic stability and solubility compared to the planar, aromatic furan ring. This difference may influence pharmacokinetic properties in drug design .

Functional Group Variations (Carboxamide vs. Sulfonamide)

- N-(2-bromophenyl)oxane-4-carboxamide vs.

Complexity and Target Specificity

Limitations and Considerations

- Direct biological data for N-(2-bromophenyl)oxane-4-carboxamide are absent in the provided evidence; comparisons rely on structural analogs.

- Ortho-substituent effects require empirical validation to confirm steric/electronic contributions to activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.